molecular formula C20H19NO4 B3003394 Methyl 2-(3,5,6-trimethylbenzofuran-2-carboxamido)benzoate CAS No. 622349-12-6

Methyl 2-(3,5,6-trimethylbenzofuran-2-carboxamido)benzoate

Cat. No.: B3003394
CAS No.: 622349-12-6
M. Wt: 337.375
InChI Key: FVAWRJCYXYHAHP-UHFFFAOYSA-N
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Description

Methyl 2-(3,5,6-trimethylbenzofuran-2-carboxamido)benzoate is a synthetic organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological and pharmacological activities, making them valuable in various fields of scientific research and industrial applications .

Preparation Methods

The synthesis of Methyl 2-(3,5,6-trimethylbenzofuran-2-carboxamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl 2-(3,5,6-trimethylbenzofuran-2-carboxamido)benzoate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(3,5,6-trimethylbenzofuran-2-carboxamido)benzoate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(3,5,6-trimethylbenzofuran-2-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Methyl 2-(3,5,6-trimethylbenzofuran-2-carboxamido)benzoate can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the potential for diverse biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 2-[(3,5,6-trimethyl-1-benzofuran-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-11-9-15-13(3)18(25-17(15)10-12(11)2)19(22)21-16-8-6-5-7-14(16)20(23)24-4/h5-10H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAWRJCYXYHAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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